molecular formula C5H7F2NO B8749880 2,2-Difluoropent-4-enamide CAS No. 118337-63-6

2,2-Difluoropent-4-enamide

Cat. No. B8749880
M. Wt: 135.11 g/mol
InChI Key: GUTUDWSTXIFHCA-UHFFFAOYSA-N
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Patent
US05286726

Procedure details

To a stirred solution of 2,2-difluoropent-4-enoic acid (27.2 g, 0.2 mol) in hexane (200 mi) in a three-neck flask equipped with a reflux condenser and M2 inlet is added DMF (20 drops, catalytic) and oxalyl chloride (20 mL, 0.23 mol). The mixture is stirred at room temperature for 2 h, when no further evolution of gas is seen. The solution is cooled in an ice/brine bath, the N2 inlet is replaced by an empty CaCl2 tube (to trap any solid material blown out of the flask), and a stream of NH3 gas is passed into the flask. The gas flow is maintained for 30 min after the initial vigorous reaction has subsided. The mixture is then poured into H2O (1 L) and Et2O (0.5 L). The glassware is washed with H2O and Et2O, and the washings are added to this mixture. Celite is added and insoluble material is removed by filtration. The phases are separated. The Et2O phase is washed once with brine, dried over Na2SO4, and concentrated. The aqueous phase is extracted twice with CH2Cl2. The combined extracts are washed once with brine, dried over Na2SO4, combined with the residue of the ethereal phase, and concentrated. The residue is distilled to give the title amide (20.6 g, 76%) bp 100°-110° C/10 Torr, as a slightly yellow oil which solidifies on cooling, mp 33°-35° C. 1H NMR (CDCl3)δ7.0-6.0 (2H, br.d), 5.75 (1 H, ddt, J=18, 9, 6 Hz), 5.3 (2 H, m), 2.87 (2 H, dt, J=6, 17 Hz). 19F NMR (δC6F6 =O) δ-56.0 (t, J=17 Hz).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.[N:16]#N.N>CCCCCC.CN(C=O)C.CCOCC.O>[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([NH2:16])=[O:4]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
FC(C(=O)O)(CC=C)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOCC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice/brine bath
CUSTOM
Type
CUSTOM
Details
(to trap any solid material blown out of the flask
TEMPERATURE
Type
TEMPERATURE
Details
The gas flow is maintained for 30 min after the initial
Duration
30 min
CUSTOM
Type
CUSTOM
Details
vigorous reaction
WASH
Type
WASH
Details
The glassware is washed with H2O and Et2O
ADDITION
Type
ADDITION
Details
the washings are added to this mixture
ADDITION
Type
ADDITION
Details
Celite is added
CUSTOM
Type
CUSTOM
Details
insoluble material is removed by filtration
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The Et2O phase is washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=O)N)(CC=C)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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